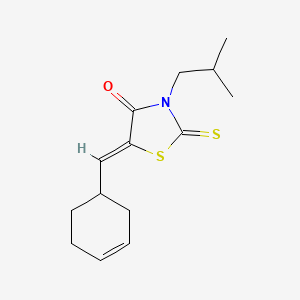
5-(3-cyclohexen-1-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-cyclohexen-1-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as CTBT, is a synthetic compound that belongs to the thiazolidinone family. CTBT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of CTBT is not fully understood. However, it is believed that CTBT exerts its pharmacological effects by modulating the activity of various cellular pathways, including the NF-κB and MAPK signaling pathways. CTBT has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of various inflammatory markers, including COX-2 and iNOS.
Biochemical and Physiological Effects
CTBT has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that CTBT can inhibit the growth of cancer cells, reduce the production of reactive oxygen species, and protect against oxidative stress-induced cell damage. In vivo studies have also demonstrated the anti-inflammatory and anti-diabetic properties of CTBT, including the reduction of blood glucose levels and the inhibition of inflammatory cytokine production.
実験室実験の利点と制限
One of the major advantages of CTBT is its ease of synthesis, which makes it readily available for use in various laboratory experiments. CTBT has also been shown to exhibit low toxicity, making it a promising candidate for drug development. However, one of the limitations of CTBT is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
Several future directions can be explored in the field of CTBT research. One potential area of interest is the development of CTBT derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of CTBT and its potential applications in the treatment of various diseases. Finally, the use of CTBT in combination with other drugs or therapies should be investigated to determine its synergistic effects and potential clinical applications.
Conclusion
In conclusion, CTBT is a synthetic compound with promising applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CTBT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, and its mechanism of action involves the modulation of various cellular pathways. While CTBT has several advantages, including its ease of synthesis and low toxicity, further research is needed to fully understand its potential applications and limitations.
合成法
CTBT can be synthesized through a multi-step process involving the reaction of 3-cyclohexen-1-ylmethylamine with isobutyraldehyde, followed by condensation with thiosemicarbazide and cyclization with chloroacetic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
CTBT has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported its anti-inflammatory, anti-cancer, and anti-diabetic properties. CTBT has also been shown to inhibit the activity of various enzymes, including aldose reductase, xanthine oxidase, and α-glucosidase, which are involved in the pathogenesis of several diseases.
特性
IUPAC Name |
(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS2/c1-10(2)9-15-13(16)12(18-14(15)17)8-11-6-4-3-5-7-11/h3-4,8,10-11H,5-7,9H2,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXBODQUOMRHIG-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2CCC=CC2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2CCC=CC2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
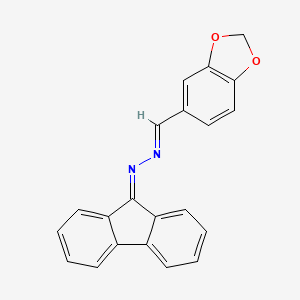
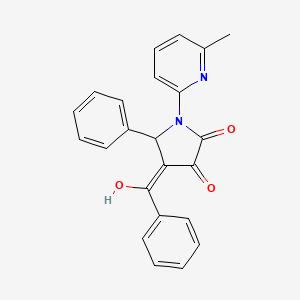
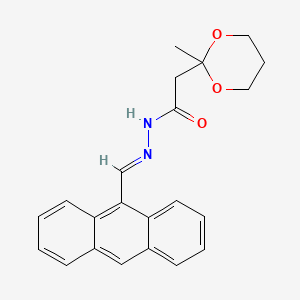
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907870.png)
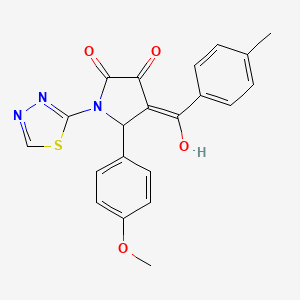
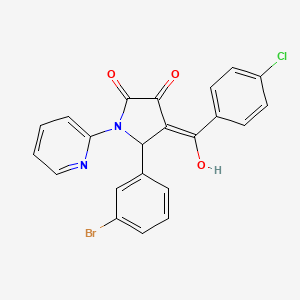
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B5907890.png)
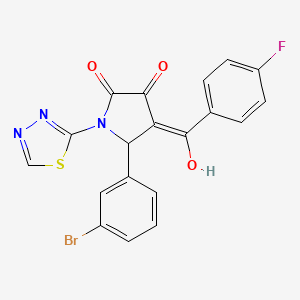
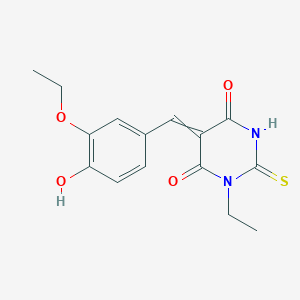
![methyl 5-(4-tert-butylphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate](/img/structure/B5907913.png)
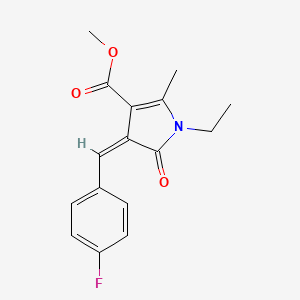
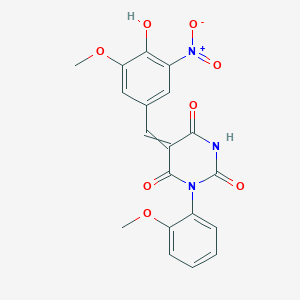
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate](/img/structure/B5907943.png)
![methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate](/img/structure/B5907951.png)
